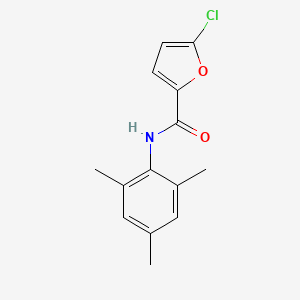
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学研究应用
TAK-659 has been studied for its potential applications in various fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and growth of cancer cells, and the inhibition of this pathway by TAK-659 has shown promising results in preclinical studies.
In immunology, TAK-659 has been studied for its potential applications in autoimmune diseases such as rheumatoid arthritis and lupus. The BTK pathway is also involved in the activation of immune cells, and the inhibition of this pathway by TAK-659 has shown to suppress the immune response and reduce inflammation in preclinical studies.
作用机制
The mechanism of action of TAK-659 involves the inhibition of the BTK pathway, which plays a crucial role in the survival and growth of cancer cells and the activation of immune cells. BTK is a cytoplasmic tyrosine kinase that is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs). The inhibition of BTK by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and activation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor volume in various animal models. In immunology, TAK-659 has been shown to suppress the immune response, reduce inflammation, and improve symptoms in animal models of autoimmune diseases.
实验室实验的优点和局限性
TAK-659 has several advantages for laboratory experiments, including its high purity, stability, and specificity for the BTK pathway. However, TAK-659 also has some limitations, including its relatively low solubility and potential toxicity at high doses. These limitations need to be considered when designing experiments using TAK-659.
未来方向
There are several future directions for further research on TAK-659. These include the optimization of the synthesis method for higher yield and purity, the development of more potent and selective BTK inhibitors, and the exploration of TAK-659's potential applications in other fields, such as infectious diseases and neurodegenerative diseases. Further research is also needed to investigate the potential side effects and toxicity of TAK-659 and to determine its optimal dosage and administration route.
Conclusion
In conclusion, 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide, also known as TAK-659, has significant potential for scientific research applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its limitations and potential side effects.
合成方法
The synthesis method of 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with an acid to obtain the final product, TAK-659. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
属性
IUPAC Name |
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-6-9(2)13(10(3)7-8)16-14(17)11-4-5-12(15)18-11/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXMIFQXLGXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

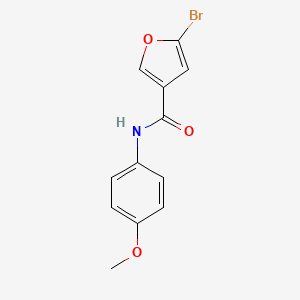
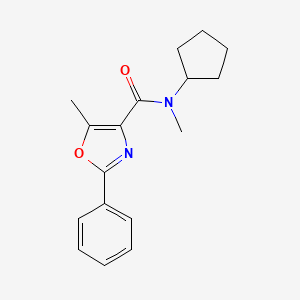
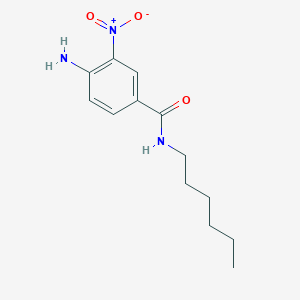
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
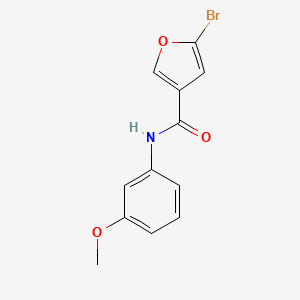
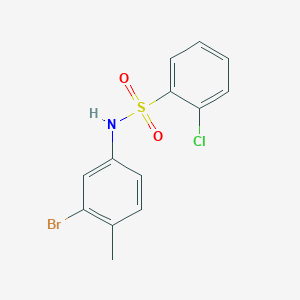

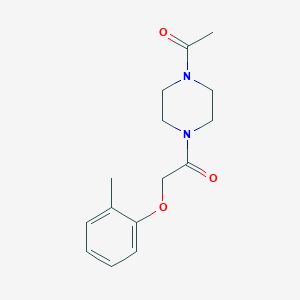
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)